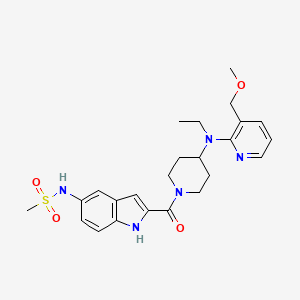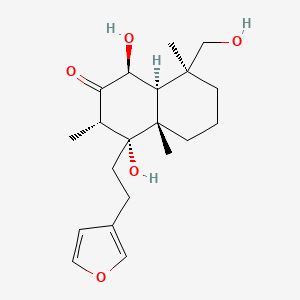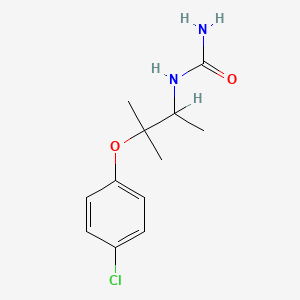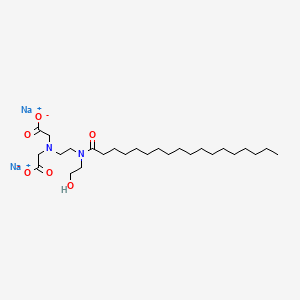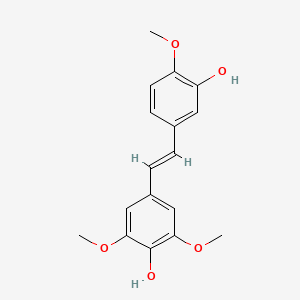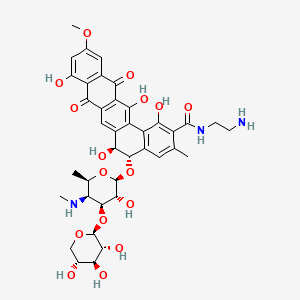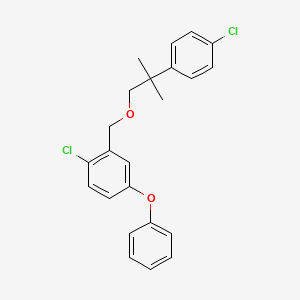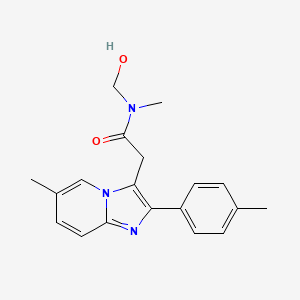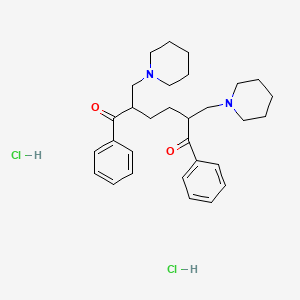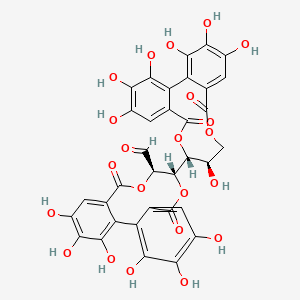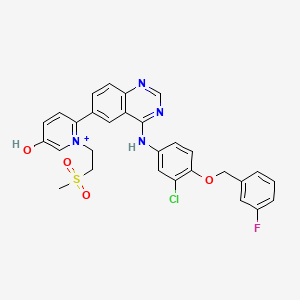
Lapatinib metabolite M5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lapatinib metabolite M5 is a significant metabolite of Lapatinib, an orally active dual tyrosine kinase inhibitor used primarily in the treatment of HER2-positive breast cancer. Lapatinib inhibits the intracellular tyrosine kinase domains of both epidermal growth factor receptor (HER1/EGFR) and human epidermal growth factor receptor type 2 (HER2/ERBB2), which are critical in the pathogenesis of various cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lapatinib metabolite M5 involves the metabolic transformation of Lapatinib primarily through the action of cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5 . The process includes N- and O-dealkylation reactions, leading to the formation of various metabolites, including M5 .
Industrial Production Methods
Industrial production of this compound is typically achieved through the biotransformation of Lapatinib in controlled environments using human liver microsomes or recombinant enzymes. This method ensures the production of the metabolite in sufficient quantities for research and therapeutic purposes .
Análisis De Reacciones Químicas
Types of Reactions
Lapatinib metabolite M5 undergoes several types of chemical reactions, including:
Oxidation: Primarily mediated by cytochrome P450 enzymes, leading to the formation of reactive intermediates.
Reduction: Though less common, reduction reactions can also occur under specific conditions.
Substitution: Involves the replacement of functional groups within the molecule.
Common Reagents and Conditions
The common reagents used in these reactions include:
Cytochrome P450 enzymes: For oxidation and dealkylation reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and dealkylated metabolites, with M5 being one of the prominent ones .
Aplicaciones Científicas De Investigación
Lapatinib metabolite M5 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical studies to understand the metabolic pathways of Lapatinib.
Biology: Studied for its role in cellular signaling pathways and its effects on cancer cell proliferation.
Medicine: Investigated for its potential therapeutic effects and its role in drug-induced liver injury.
Industry: Utilized in the development of new therapeutic agents targeting HER2-positive cancers.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Lapatinib metabolite M5 include:
N-desmethyl Lapatinib: Another metabolite of Lapatinib with similar inhibitory effects on HER1 and HER2.
O-desmethyl Lapatinib: Also a metabolite of Lapatinib, involved in similar metabolic pathways.
Uniqueness
This compound is unique due to its specific metabolic pathway and its role in the potential hepatotoxicity associated with Lapatinib treatment . Its formation and subsequent reactions provide insights into the drug’s safety profile and therapeutic efficacy .
Propiedades
Número CAS |
1807733-95-4 |
|---|---|
Fórmula molecular |
C29H25ClFN4O4S+ |
Peso molecular |
580.0 g/mol |
Nombre IUPAC |
6-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]-1-(2-methylsulfonylethyl)pyridin-1-ium-3-ol |
InChI |
InChI=1S/C29H24ClFN4O4S/c1-40(37,38)12-11-35-16-23(36)7-9-27(35)20-5-8-26-24(14-20)29(33-18-32-26)34-22-6-10-28(25(30)15-22)39-17-19-3-2-4-21(31)13-19/h2-10,13-16,18,36H,11-12,17H2,1H3/p+1 |
Clave InChI |
YTXMIVIMYLIVIX-UHFFFAOYSA-O |
SMILES canónico |
CS(=O)(=O)CC[N+]1=C(C=CC(=C1)O)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


